molecular formula C8H11N7O B2810803 5-[5-(Dimethylamino)-1,3,4-oxadiazol-2-yl]pyrimidine-2,4-diamine CAS No. 343375-26-8

5-[5-(Dimethylamino)-1,3,4-oxadiazol-2-yl]pyrimidine-2,4-diamine

Cat. No.: B2810803
CAS No.: 343375-26-8
M. Wt: 221.224
InChI Key: AVJINIPTAOXMCD-UHFFFAOYSA-N
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Description

5-[5-(Dimethylamino)-1,3,4-oxadiazol-2-yl]pyrimidine-2,4-diamine is a heterocyclic compound that contains both oxadiazole and pyrimidine rings

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-[5-(Dimethylamino)-1,3,4-oxadiazol-2-yl]pyrimidine-2,4-diamine typically involves the cyclization of appropriate precursors. One common method involves the reaction of 5-(dimethylamino)-1,3,4-oxadiazole-2-carboxylic acid with 2,4-diaminopyrimidine under specific conditions. The reaction is usually carried out in the presence of a dehydrating agent such as phosphorus oxychloride (POCl3) or thionyl chloride (SOCl2) to facilitate the cyclization process .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for large-scale synthesis.

Chemical Reactions Analysis

Types of Reactions

5-[5-(Dimethylamino)-1,3,4-oxadiazol-2-yl]pyrimidine-2,4-diamine can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide (H2O2) or potassium permanganate (KMnO4).

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

    Substitution: The compound can participate in nucleophilic substitution reactions, where nucleophiles replace specific functional groups.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide (H2O2) in an acidic medium.

    Reduction: Sodium borohydride (NaBH4) in methanol.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like triethylamine (TEA).

Major Products Formed

    Oxidation: Formation of oxadiazole derivatives with additional oxygen-containing functional groups.

    Reduction: Formation of reduced derivatives with hydrogenated functional groups.

    Substitution: Formation of substituted derivatives with new functional groups replacing the original ones.

Scientific Research Applications

5-[5-(Dimethylamino)-1,3,4-oxadiazol-2-yl]pyrimidine-2,4-diamine has several scientific research applications:

Mechanism of Action

The mechanism of action of 5-[5-(Dimethylamino)-1,3,4-oxadiazol-2-yl]pyrimidine-2,4-diamine involves its interaction with specific molecular targets. In biological systems, the compound can bind to enzymes or receptors, modulating their activity. The exact pathways and targets depend on the specific application, such as antimicrobial or anticancer activity. For instance, it may inhibit the activity of key enzymes involved in cell proliferation or disrupt the integrity of microbial cell membranes .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-[5-(Dimethylamino)-1,3,4-oxadiazol-2-yl]pyrimidine-2,4-diamine is unique due to the combination of oxadiazole and pyrimidine rings in its structure. This unique structure imparts specific electronic and steric properties, making it suitable for various applications in medicinal chemistry and materials science.

Properties

IUPAC Name

5-[5-(dimethylamino)-1,3,4-oxadiazol-2-yl]pyrimidine-2,4-diamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H11N7O/c1-15(2)8-14-13-6(16-8)4-3-11-7(10)12-5(4)9/h3H,1-2H3,(H4,9,10,11,12)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AVJINIPTAOXMCD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C1=NN=C(O1)C2=CN=C(N=C2N)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H11N7O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

221.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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